2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

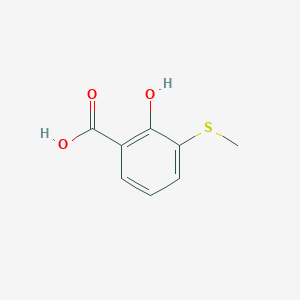

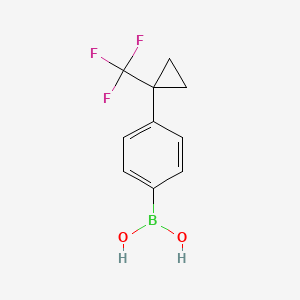

Methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate is a compound that can be inferred to have a benzodiazole core structure with a sulfanyl group attached to a propanoate moiety. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related compounds, as described in the first paper, involves a three-component reaction using benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions . This suggests that a similar approach could potentially be applied to synthesize methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate by substituting the appropriate starting materials and adjusting reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds features a benzothiazole core, which is likely to be similar to the benzodiazole core in methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate. The presence of a sulfanyl group and a propanoate ester indicates potential sites for reactivity and interaction with other chemical entities .

Chemical Reactions Analysis

The second paper discusses the alkylation of benzothiazoles, which involves the reaction of sulfur atoms with an alkylating agent . This suggests that the sulfanyl group in methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate could undergo similar alkylation reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate are not provided, the properties of similar compounds can be inferred. The presence of the benzodiazole and propanoate groups suggests a degree of aromaticity, potential for hydrogen bonding, and moderate polarity, which would influence solubility, melting point, and other physical properties .

科学研究应用

抗菌特性: Carcanague 等人 (2002) 的一项研究重点介绍了与 "2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯" 结构相关的化合物的发展,该化合物对胃病原体幽门螺杆菌具有强大的活性。这包括一种原型氨基甲酸酯,它对不同的临床相关幽门螺杆菌菌株显示出较低的最小抑菌浓度值 (Carcanague 等人,2002).

化学合成应用: Ghosh 等人 (2009) 讨论了 N-甲氧基-N-甲基-(1,3-苯并噻唑-2-基磺酰)氟代乙酰胺的合成和反应性,该酰胺是 Julia 烯烃化的构建模块,衍生自 "2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯"。此试剂用于合成 α-氟代乙烯基 Weinreb 酰胺和 α-氟代烯酮 (Ghosh 等人,2009).

烷基化研究: Dorofeev 等人 (2017) 探索了与 "2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯" 相关的化合物的烷基化。他们的研究提供了对这些化合物化学行为的见解,特别是侧重于内环氮原子上的烷基化反应 (Dorofeev 等人,2017).

生物转化和不对称还原: Borowiecki 等人 (2014) 利用真菌菌株将 1-(苯并唑-2-基硫代)丙烷-2-酮生物转化为高度对映体富集的醇。这项研究证明了使用生物系统进行 "2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯" 相关化合物不对称还原的潜力 (Borowiecki 等人,2014).

抗糖尿病特性: Vijayan 等人 (2021) 对与 "2-(1H-1,3-苯并二唑-2-基硫代)丙酸甲酯" 相关的苯并噻唑取代的恶二唑衍生物进行了抗糖尿病活性研究。这项研究为糖尿病管理领域新治疗剂的开发做出了贡献 (Vijayan 等人,2021).

抗真菌活性和动力学拆分: Borowiecki 等人 (2013) 的另一项研究重点是脂肪酶催化的 1-(1,3-苯并噻唑-2-基硫代)丙烷-2-醇的动力学拆分,其结构与主题化合物相似。该研究深入探讨了其抗真菌活性和不同脂肪酶制剂在拆分过程中的效率 (Borowiecki 等人,2013).

安全和危害

The safety information for “methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propanoate” includes several precautionary statements . For example, it’s advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . It’s also recommended to handle the compound under inert gas and protect it from moisture .

属性

IUPAC Name |

methyl 2-(1H-benzimidazol-2-ylsulfanyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(10(14)15-2)16-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQJXYOVIGMRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

![5-(5-Chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2507245.png)

![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)